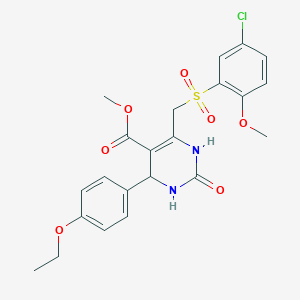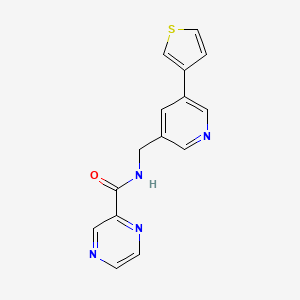
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide” is a complex organic compound. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom . It also contains a thiophene ring, which is a five-membered ring with one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyrazine and pyridine rings, as well as the sulfur atom in the thiophene ring, would likely have a significant impact on the compound’s chemical properties .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its molecular structure. The presence of the nitrogen atoms in the pyrazine and pyridine rings, as well as the sulfur atom in the thiophene ring, could make it reactive towards certain reagents .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms in the pyrazine and pyridine rings, as well as the sulfur atom in the thiophene ring, could affect its solubility, boiling point, and other properties .
科学的研究の応用
Heterocyclic Compound Synthesis
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide plays a significant role in the synthesis of heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals due to their high biological activities. Studies have detailed the synthesis of various heterocyclic derivatives, including pyrazoles, pyridines, and pyrimidines, emphasizing the compound's utility as a precursor or intermediary in creating biologically active molecules. For instance, the synthesis of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives has been explored, highlighting the compound's versatility in medicinal chemistry applications, especially in cytotoxic activity against cancer cells (Hassan et al., 2014).
Antimicrobial and Antifungal Activities
The compound has been incorporated into the synthesis of new pyridine-2(1H)-thiones, nicotinamides, and other heterocyclic derivatives showing promising antimicrobial and antifungal activities. This application is crucial for discovering new treatments for infections and diseases caused by resistant microbial strains. Research demonstrates the compound's role in producing derivatives with significant in vitro antimicrobial activities, contributing to the ongoing search for effective antimicrobial agents (Othman, 2013).
Metal-Organic Frameworks (MOFs)
In materials science, N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide has been used to construct metal-organic frameworks (MOFs), which are critical for various applications, including catalysis, gas storage, and separation technologies. The compound acts as a ligand, coordinating with metal ions to form structures with unique properties. For example, a hydrated copper acetate complex of the compound demonstrates a MOF structure, showcasing the potential of these materials in diverse applications (Cati & Stoeckli-Evans, 2014).
Nonlinear Optical Properties
The compound's derivatives have been explored for their electronic and nonlinear optical properties, which are important for the development of optical materials, including lasers and photonic devices. Studies involving DFT calculations have assessed various reactivity parameters, such as HOMO-LUMO energy gaps and hyperpolarizability, of pyrazine analogs, indicating the compound's potential in the field of advanced optical materials (Ahmad et al., 2021).
特性
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c20-15(14-9-16-2-3-18-14)19-7-11-5-13(8-17-6-11)12-1-4-21-10-12/h1-6,8-10H,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPKGQILDXKDJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CN=CC(=C2)CNC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(2-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2779269.png)
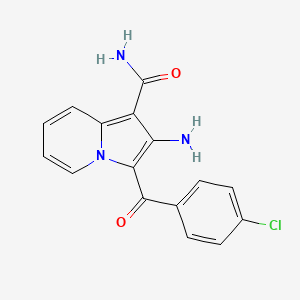
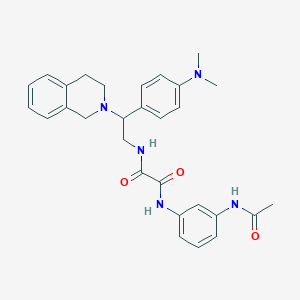
![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2779272.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-4-yl)-2-methylpiperazine](/img/structure/B2779273.png)
![1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone](/img/structure/B2779274.png)
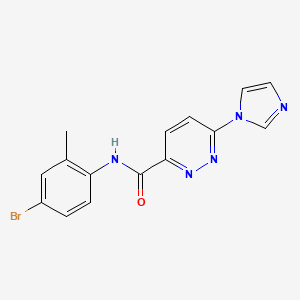
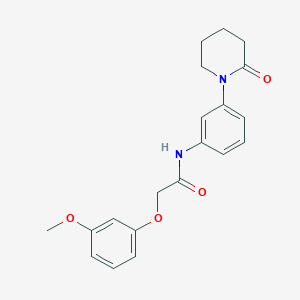
![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine](/img/structure/B2779278.png)
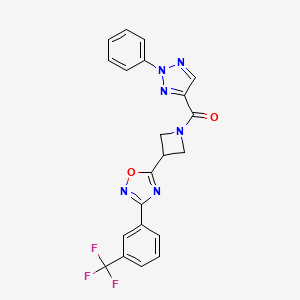
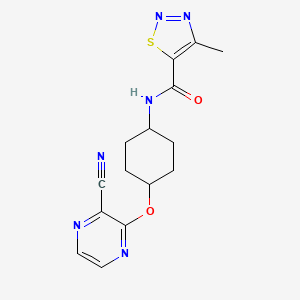
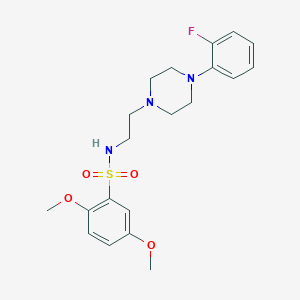
![Methyl 2-{[2-({2-[(4-bromophenyl)sulfanyl]ethyl}amino)-1-methyl-2-oxoethyl]sulfanyl}benzenecarboxylate](/img/structure/B2779284.png)
